molecular formula C12H15N3O B11729727 N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Katalognummer: B11729727
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: XNNGFBAPBOZPDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a 2-methoxybenzyl group at the 3-position. While direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrazol-3-amine derivatives are noted for applications in amyloid-related diseases (e.g., Alzheimer’s) and as bioactive intermediates in drug discovery .

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-5-3-4-6-11(10)16-2/h3-8H,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

XNNGFBAPBOZPDD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The amine group at position 3 of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of 2-methoxybenzyl bromide. The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as a base to deprotonate the amine and drive the reaction forward.

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzyl bromide (1.2 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv) and heat the mixture at 80°C for 12–16 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield: 60–75%.

Challenges and Optimization

  • Regioselectivity: Competing alkylation at the pyrazole N1-methyl group is minimal due to steric hindrance.

  • Purification: Residual DMF complicates isolation; switching to acetonitrile improves yield by 10–15%.

Reductive Amination Route

Reductive amination between 1-methyl-1H-pyrazol-3-amine and 2-methoxybenzaldehyde offers a one-pot alternative.

Reaction Protocol

The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN).

Steps:

  • Mix 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in methanol.

  • Add acetic acid (0.5 equiv) and NaBH₃CN (1.5 equiv) at 0°C.

  • Stir at room temperature for 24 hours, concentrate, and purify via recrystallization (ethanol/water).

Yield: 70–85%.

Advantages Over Alkylation

  • Avoids halogenated reagents.

  • Higher yields due to milder conditions.

Multi-Step Synthesis from Pyrazole Esters

This approach constructs the pyrazole core before introducing the 2-methoxybenzyl group.

Pyrazole Ring Formation

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is synthesized via cyclization of a diketone with methyl hydrazine:

  • React ethyl acetoacetate with methyl hydrazine in ethanol under reflux.

  • Isolate the ester via distillation (yield: 80–90%).

Amide Formation and Reduction

  • Hydrolyze the ester to the carboxylic acid using NaOH.

  • Convert to the amide via coupling with 2-methoxybenzylamine using EDCl/HOBt.

  • Reduce the amide to the amine using LiAlH₄ in THF.

Overall Yield: 50–60%.

Catalytic Methods and Green Chemistry

Palladium-Catalyzed Coupling

Aryl halides can undergo Buchwald-Hartwig amination with 1-methyl-1H-pyrazol-3-amine. For example, 2-methoxybenzyl chloride reacts in the presence of Pd(OAc)₂ and Xantphos.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 100°C, 24 hours

Yield: 65–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantages
Direct Alkylation60–7595–98ModerateSimplicity
Reductive Amination70–8597–99HighNo halogenated reagents
Multi-Step Synthesis50–6090–95LowFlexibility in intermediate modification
Catalytic Coupling65–7596–98HighAtom economy

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.90–6.85 (m, 2H, ArH), 6.45 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃).

  • HRMS: m/z Calcd for C₁₂H₁₆N₃O: 218.1293; Found: 218.1296.

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors: Reduce reaction time from 24 hours to 2 hours for reductive amination.

  • Solvent Recycling: DMF recovery via distillation lowers production costs by 30%.

Regulatory Compliance

  • Residual palladium in catalytic methods must be <10 ppm (ICH Q3D guidelines). Chelating resins achieve <5 ppm .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden Oxiden oxidiert werden.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Methoxygruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Halogenierungsmittel wie Thionylchlorid zur Einführung von Halogenatomen.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

    Reduktion: Bildung von reduzierten Amin-Derivaten.

    Substitution: Bildung von halogenierten Pyrazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1334145-91-3

The compound features a pyrazole ring substituted with a methoxyphenyl group, which enhances its lipophilicity and may influence its biological activity.

Medicinal Chemistry

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine has been investigated for its potential therapeutic effects against various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives.

Neurotensin Receptor Modulation

The compound has also been studied for its activity at neurotensin receptors (NTS1 and NTS2), which play a role in pain signaling pathways. Modifications to the structure have been shown to affect binding affinity and selectivity, suggesting potential applications in pain management therapies.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of pyrazole derivatives indicate that modifications to the pyrazole ring and substituents significantly impact biological activity. For example:

ModificationEffect on Activity
Deletion of carboxylic acid groupInactive at both NTS1 and NTS2
Alkylation at 4-position of pyrazole ringIncreased selectivity towards NTS2

These insights guide further modifications aimed at enhancing the therapeutic efficacy of compounds based on this pyrazole derivative.

Chemical Reactions

This compound undergoes various chemical reactions, including:

Oxidation and Reduction

The compound can be oxidized using agents like potassium permanganate or reduced using sodium borohydride, leading to various derivatives that may exhibit different biological activities.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateOxides, hydroxyl derivatives
ReductionSodium borohydrideReduced amine derivatives

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of other biologically active compounds. Its unique properties make it valuable in developing new materials and pharmaceuticals.

Antimicrobial Efficacy

A study focused on various pyrazole derivatives, including this compound, reported significant antimicrobial activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.

Neurotensin Receptor Activity

Another investigation revealed that specific structural modifications could lead to increased selectivity for neurotensin receptors, indicating potential therapeutic applications in managing pain without side effects associated with non-selective agents.

Wirkmechanismus

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a) 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
  • Structure : Features a 2-methylbenzyl group instead of 2-methoxybenzyl.
  • Properties : The methyl group is less polar than methoxy, reducing solubility in polar solvents. Molecular weight: 187.24 g/mol (vs. 217.27 g/mol for the target compound).
b) 25X-NBOMe Series (e.g., 25I-NBOMe)
  • Structure : Contains an N-[(2-methoxyphenyl)methyl]ethanamine backbone but lacks the pyrazole core. Instead, it has a phenethylamine scaffold with halogen substitutions (e.g., iodine, bromine).
  • Properties : High potency as psychedelics due to serotonin receptor agonism. The methoxy group enhances receptor binding affinity, but toxicity risks are significant .

Pyrazole Ring Modifications

a) N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
  • Structure : Replaces the benzyl group with a 4-bromothiophene-methyl moiety.
  • Properties: Bromine and thiophene introduce steric bulk and altered electronic effects. Molecular weight: 272.17 g/mol.
b) 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
  • Structure : Incorporates a trifluoromethyl group on the pyrazole ring, enhancing metabolic stability and lipophilicity.
  • Properties: Molecular formula: C₁₀H₁₃F₃N₅.

Positional Isomerism in Pyrazole Derivatives

a) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Structure : Amine group at the 5-position of pyrazole, with a pyridinyl substituent.
  • Properties : ESIMS m/z 203 ([M+H]⁺). The pyridine ring may enhance coordination with metal ions or aromatic stacking in biological targets .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
Target Compound C₁₂H₁₅N₃O 217.27 2-Methoxybenzyl, 1-methyl Hypothesized amyloid inhibition
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 2-Methylbenzyl Life science research
25I-NBOMe C₁₈H₂₂INO₂ 413.18 2-Methoxybenzyl, 4-iodophenyl Serotonin receptor agonist (psychedelic)
N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine C₉H₁₀BrN₃S 272.17 4-Bromothiophene-methyl Discontinued commercial product

Key Observations:

  • Electron-Donating vs. methyl () or bromine ().
  • Aromatic System Diversity : Thiophene () and pyridine () substituents alter electronic profiles and bioactivity.

Biologische Aktivität

The compound N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1334145-91-3

Structural Features

The compound features a methoxy-substituted phenyl group and a pyrazole moiety, which are crucial for its biological activity. The presence of the methoxy group enhances lipophilicity and may influence receptor binding affinity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivatives .

Neurotensin Receptor Modulation

This compound has been investigated for its activity at neurotensin receptors (NTS1 and NTS2), which are implicated in nociceptive signaling pathways. Compounds with similar structures have demonstrated both agonistic and antagonistic effects at these receptors, suggesting potential applications in pain management .

Structure-Activity Relationship (SAR)

The SAR studies of related pyrazole compounds indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance, alterations in the amino acid side chain have been shown to impact binding affinity and selectivity for neurotensin receptors .

Case Studies

  • Antimicrobial Efficacy : A study focused on various pyrazole derivatives including N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine reported significant antimicrobial activity against several bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Neurotensin Receptor Activity : Another investigation into the binding affinity of pyrazole derivatives at neurotensin receptors revealed that specific modifications could lead to increased selectivity for NTS2 over NTS1, suggesting potential therapeutic applications in managing pain without the side effects associated with non-selective agents .

Table 1: Biological Activity Summary of Pyrazole Derivatives

Compound NameMIC (µg/mL)Activity TypeTarget Receptor
Compound 4a0.22Antimicrobial-
Compound 5a0.25Antimicrobial-
N-[2-Methoxyphenyl]methyl-1-methyl-1H-pyrazol-3-amine-Neurotensin ModulatorNTS1/NTS2

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Deletion of carboxylic acid groupInactive at both NTS1 and NTS2
Alkylation at 4-position of pyrazole ringIncreased selectivity towards NTS2

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, analogous pyrazole derivatives are synthesized via alkylation of pyrazole precursors with methoxyphenylmethyl halides under inert atmospheres (e.g., nitrogen) . Catalysts such as cesium carbonate or copper(I) bromide are critical for facilitating coupling reactions, while solvents like dimethylformamide (DMF) or toluene are chosen for their polarity and boiling points . Yield optimization requires precise temperature control (e.g., 35–60°C) and extended reaction times (24–48 hours) to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and purity. For instance, methoxy protons (δ ~3.8 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm) should exhibit distinct splitting patterns . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ ion). X-ray crystallography, using programs like SHELXL , can resolve stereochemical ambiguities in crystalline samples, as demonstrated for structurally similar pyridazine derivatives .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. Pyrazole derivatives with methoxyphenyl groups generally show stability at room temperature in inert atmospheres but degrade in the presence of strong oxidizers or UV light . Accelerated stability testing via HPLC under stressed conditions (e.g., 40°C/75% RH) can identify degradation pathways and guide storage protocols (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases, GPCRs) can elucidate binding affinities. For example, pyrazolylpyridazine analogs show inhibitory activity against glycogen synthase kinase 3 (GSK-3β) via π-π stacking and hydrogen bonding . Density Functional Theory (DFT) calculations further optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What experimental strategies resolve contradictions in biological assay data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target engagement. For instance, fluorinated pyrazole derivatives exhibit divergent activities in bacterial vs. mammalian systems due to membrane permeability differences . Metabolite profiling (LC-MS/MS) identifies off-target interactions or prodrug activation .

Q. How does the methoxy group’s position (ortho vs. para) on the phenyl ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent position alters lipophilicity (logP) and hydrogen-bonding capacity. Ortho-methoxy groups increase steric hindrance, reducing solubility but enhancing membrane permeability compared to para-substituted analogs . Comparative studies using HPLC-derived logD values and Franz cell assays quantify these effects .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer : Twinning and disorder in crystals are common due to flexible methoxyphenyl groups. Single-crystal X-ray diffraction with SHELXL and OLEX2 software enables refinement of anisotropic displacement parameters. For example, monoclinic systems (space group Cc) with Z′ > 1 require careful handling of symmetry operations .

Methodological Resources

  • Synthesis : Multi-step protocols with alkylation/condensation .
  • Characterization : NMR, HRMS, X-ray crystallography .
  • Stability : HPLC-based degradation profiling .
  • Computational : Docking (AutoDock) and DFT .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.